molecular formula C11H13ClF3NO2 B12091515 3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride

3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride

Cat. No.: B12091515
M. Wt: 283.67 g/mol
InChI Key: NFVRYVAWNUBDCU-UHFFFAOYSA-N
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Description

®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is known for its potential applications in pharmaceuticals due to its unique structural features, which include an amino group, a trifluoromethyl group, and a phenyl ring. These structural elements contribute to its biological activity and make it a valuable compound for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as Umemoto’s reagents . The synthetic route may include:

    Trifluoromethylation of aromatic compounds: This step introduces the trifluoromethyl group to the phenyl ring.

    Formation of the chiral center: This can be achieved through asymmetric synthesis or chiral resolution techniques.

    Amination: Introduction of the amino group to the butanoic acid backbone.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the phenyl ring.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amino group can form hydrogen bonds with biological molecules, contributing to its activity. The phenyl ring provides a hydrophobic interaction site, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

  • ®-3-Amino-4-(3-(difluoromethyl)phenyl)butanoic acid hydrochloride
  • ®-3-Amino-4-(3-(trifluoromethyl)phenyl)pentanoic acid hydrochloride
  • ®-3-Amino-4-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride

Comparison:

  • Structural Differences: The presence of different fluorinated groups (trifluoromethyl vs. difluoromethyl) or variations in the carbon chain length (butanoic vs. pentanoic vs. propanoic) can significantly impact the compound’s properties.
  • Biological Activity: The trifluoromethyl group is known to enhance biological activity and metabolic stability compared to difluoromethyl groups.
  • Applications: The unique combination of the trifluoromethyl group and the amino group in ®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride makes it particularly valuable for pharmaceutical applications.

Properties

IUPAC Name

3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVRYVAWNUBDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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